Cas no 7191-70-0 (1,2-Benzenediamine, N-[(4-fluorophenyl)methyl]-)

1,2-Benzenediamine, N-[(4-fluorophenyl)methyl]- structure
7191-70-0 structure
Product Name:1,2-Benzenediamine, N-[(4-fluorophenyl)methyl]-
CAS No:7191-70-0
MF:C13H13FN2
MW:216.254126310349
CID:544821
PubChem ID:11469977
Update Time:2025-04-19

1,2-Benzenediamine, N-[(4-fluorophenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenediamine, N-[(4-fluorophenyl)methyl]-
    • 1-N-[(4-fluorophenyl)methyl]benzene-1,2-diamine
    • 2-N-[(4-fluorophenyl)methyl]benzene-1,2-diamine
    • 1,2-Benzenediamine,N-[(4-fluorophenyl)methyl]
    • N-(4-Fluorbenzyl)-o-phenylendiamin
    • N-(4-fluorobenzyl) phenylene diamine
    • N-(4-fluorophenylmethyl)-1,2-benzenediamine
    • N-(p-fluorobenzyl)-o-phenylenediamine
    • BNJVETMIOJOROO-UHFFFAOYSA-N
    • N1-[(4-FLUOROPHENYL)METHYL]BENZENE-1,2-DIAMINE
    • AKOS005064507
    • DTXSID00466900
    • SCHEMBL9134263
    • 7191-70-0
    • F80212
    • N1-(4-Fluorobenzyl)benzene-1,2-diamine
    • F1911-3713
    • Inchi: 1S/C13H13FN2/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,16H,9,15H2
    • InChI Key: BNJVETMIOJOROO-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CNC1C=CC=CC=1N

Computed Properties

  • Exact Mass: 216.10600
  • Monoisotopic Mass: 216.10627659g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • PSA: 38.05000
  • LogP: 3.67420

1,2-Benzenediamine, N-[(4-fluorophenyl)methyl]- Related Literature

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